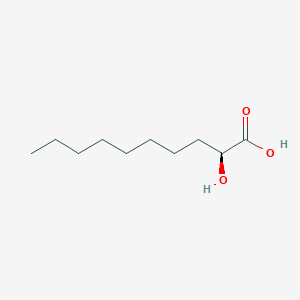

2S-hydroxy-decanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

70267-29-7 |

|---|---|

Molecular Formula |

C10H20O3 |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

(2S)-2-hydroxydecanoic acid |

InChI |

InChI=1S/C10H20O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9,11H,2-8H2,1H3,(H,12,13)/t9-/m0/s1 |

InChI Key |

GHPVDCPCKSNJDR-VIFPVBQESA-N |

SMILES |

CCCCCCCCC(C(=O)O)O |

Isomeric SMILES |

CCCCCCCC[C@@H](C(=O)O)O |

Canonical SMILES |

CCCCCCCCC(C(=O)O)O |

Origin of Product |

United States |

Occurrence and Natural Bioproduction of 2s Hydroxy Decanoic Acid

Endogenous Distribution in Biological Systems

2S-hydroxy-decanoic acid, also known as α-hydroxycapric acid, is a naturally occurring hydroxy fatty acid. lookchem.com It is a medium-chain fatty acid characterized by a ten-carbon chain with a hydroxyl group located at the second carbon position. lookchem.cominvivochem.comhmdb.ca This compound has been identified in various biological contexts, from bacteria to other organisms like plants and animals. lookchem.com

A significant body of research has identified 2-hydroxy-decanoic acid as a component of the lipopolysaccharide (LPS) fraction of the aerobic bacterium Pseudomonas ovalis. glpbio.comtargetmol.combiocat.comcaymanchem.com It is specifically found in the lipophilic, or lipid-loving, portion of the LPS. glpbio.comcaymanchem.comcaymanchem.com

Research into the biosynthesis of this compound in P. ovalis revealed that the synthesis of the hydroxy portion occurs through a direct hydroxylation process. glpbio.comcaymanchem.comcaymanchem.comnih.gov This reaction involves oxygenation by a monooxygenase enzyme, which utilizes molecular O₂ as its substrate. glpbio.comcaymanchem.comcaymanchem.com A study using ¹⁸O₂ confirmed that one oxygen atom from the molecular oxygen was directly incorporated into the hydroxyl group of the fatty acid. nih.gov

In addition to 2-hydroxy-decanoic acid (or its close structural relatives), the LPS of P. ovalis contains other hydroxy fatty acids. nih.gov The fatty acid composition of the lipophilic part of the LPS from Pseudomonas ovalis IAM 1177 is particularly rich in these compounds, which constitute approximately 80% of the total fatty acids. nih.gov

Table 1: Hydroxy Fatty Acids Identified in the Lipopolysaccharide (LPS) Fraction of Pseudomonas ovalis

| Compound Name | Notes | Reference(s) |

| 2-hydroxy-decanoic acid | Found in the lipophilic portion of the LPS. | glpbio.comcaymanchem.com |

| 3-hydroxy-decanoic acid | Abundantly present in the LPS fraction. | nih.gov |

| 2-hydroxy-dodecanoic acid | Abundantly present in the LPS fraction. | nih.gov |

| 3-hydroxy-dodecanoic acid | Abundantly present in the LPS fraction. | nih.gov |

Beyond its well-documented presence in Pseudomonas ovalis, 2-hydroxy-decanoic acid and its structural analogs have been detected in other biological matrices. It is known to be a component of certain naturally occurring oils and fats in some plants and animals. lookchem.com

Studies on the genus Bordetella have also identified related hydroxy fatty acids. While the fatty acid profiles differ between species, 2-hydroxydodecanoic acid, a similar compound with a twelve-carbon chain, was detected in the bound lipids of Bordetella bronchiseptica. dntb.gov.ua The bound lipids of Bordetella pertussis were found to be mainly composed of other hydroxy fatty acids, including 3-hydroxytetradecanoic acid and 3-hydroxydecanoic acid. dntb.gov.ua

Table 2: Examples of Biological Sources for 2-Hydroxy-decanoic Acid and Related Compounds

| Compound | Biological Source | Matrix/Fraction | Reference(s) |

| 2-hydroxy-decanoic acid | Pseudomonas ovalis | Lipopolysaccharide (LPS) | glpbio.comtargetmol.combiocat.comcaymanchem.com |

| 2-hydroxy-decanoic acid | Plants and Animals | Oils and Fats | lookchem.com |

| 2-hydroxy-dodecanoic acid | Bordetella bronchiseptica | Bound Lipids | dntb.gov.ua |

| 3-hydroxy-decanoic acid | Bordetella pertussis | Bound Lipids | dntb.gov.ua |

Biosynthetic Pathways and Enzymology of 2s Hydroxy Decanoic Acid

Endogenous Biosynthetic Mechanisms

Endogenous production of 2-hydroxy fatty acids has been observed in various microorganisms. These processes typically involve the direct enzymatic hydroxylation of a pre-existing fatty acid substrate.

Certain microorganisms are capable of directly hydroxylating fatty acids. An early example of this is the formation of 2-hydroxydecanoic acid by Pseudomonas ovalis. In this bacterium, the hydroxylation reaction is a direct insertion of a hydroxyl group.

The enzymatic hydroxylation of fatty acids is primarily carrieded out by a class of enzymes known as monooxygenases. Specifically, cytochrome P450 (CYP) enzymes are well-known for their role in this process. These enzymes mediate the metabolism of various fatty acids by adding a hydroxyl group to different positions on the carbon chain, including the α-carbon (C-2) to form 2-hydroxy fatty acids. The general mechanism of cytochrome P450-catalyzed hydroxylation involves the activation of molecular oxygen, leading to the formation of a highly reactive iron-oxo intermediate that is capable of inserting an oxygen atom into a C-H bond of the fatty acid substrate. The regioselectivity of the hydroxylation (i.e., which carbon is hydroxylated) is determined by the specific structure of the enzyme's active site.

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms and elucidate enzymatic mechanisms. In the context of hydroxy fatty acid biosynthesis, stable isotopes such as oxygen-18 (¹⁸O), deuterium (²H), and carbon-13 (¹³C) are employed to understand the origin of the incorporated oxygen atom and to map the metabolic pathways.

For instance, by providing ¹⁸O-labeled molecular oxygen (¹⁸O₂) to a microbial culture that is producing hydroxy fatty acids, it can be determined if the oxygen atom in the hydroxyl group comes directly from O₂. This is a hallmark of oxygenase activity. Such studies have been instrumental in confirming that monooxygenases are responsible for the hydroxylation of fatty acids. Similarly, deuterium-labeled water (D₂O) can be used to track the incorporation of hydrogen atoms during fatty acid synthesis and modification. Carbon-13 labeled precursors, such as glucose or fatty acids, allow researchers to follow the carbon skeleton through metabolic pathways, confirming the precursor-product relationships in the biosynthesis of compounds like 2S-hydroxy-decanoic acid.

| Isotope Tracer | Information Gained | Relevant Enzyme Class Studied |

| Oxygen-18 (¹⁸O₂) | Source of the oxygen atom in the hydroxyl group | Monooxygenases (e.g., Cytochrome P450) |

| Deuterium (²H) | Tracing hydrogen atoms in biosynthesis and metabolism | Fatty acid synthases and modifying enzymes |

| Carbon-13 (¹³C) | Mapping the flow of carbon from precursors to products | Enzymes of central carbon metabolism and fatty acid biosynthesis |

Metabolic Interrelationships with Other Hydroxydecanoic Acid Analogs

2S-hydroxy-decanoic acid is part of a larger family of medium-chain hydroxy fatty acids, many of which are metabolically interconnected. These relationships are particularly evident in natural sources like royal jelly, which contains a variety of these compounds. researchgate.netnih.gov The biosynthesis and degradation of these analogs often share common precursors and enzymatic pathways.

Decanoic acid serves as a fundamental precursor for many of these molecules. Through various enzymatic modifications, it can be converted into a range of hydroxylated and unsaturated derivatives. For example, in the biotransformation of methyl decanoate to sebacic acid by yeast, decanoic acid and 10-hydroxydecanoic acid accumulate as key intermediates. nih.gov This indicates a metabolic pathway where decanoic acid is first terminally hydroxylated to form 10-hydroxydecanoic acid, which is then further oxidized. nih.gov

The metabolic pathways of these fatty acids are often linked through β-oxidation and ω-oxidation processes. researchgate.net For instance, the production of trans-2-decenoic acid from decanoic acid in engineered E. coli relies on enzymes from the β-oxidation pathway. researchgate.net This unsaturated analog can be a precursor for further hydroxylation; for example, trans-2-decenoic acid can be used in the biosynthesis of 10-hydroxy-2-decenoic acid (10-HDA), a major lipid component of royal jelly. preprints.org

The interrelationship between these compounds is crucial for understanding their collective biological roles and for designing synthetic pathways. The primary medium-chain fatty acids found in royal jelly, such as 10-hydroxydecanoic acid, trans-10-hydroxy-2-decenoic acid, and sebacic acid, are believed to have a close metabolic relationship. nih.govresearchgate.net Sebacic acid, a dicarboxylic acid, is formed through the ω-oxidation of decanoic acid or 10-hydroxydecanoic acid. researchgate.net These interconnected pathways highlight the metabolic versatility that allows for the generation of a diverse array of functionalized fatty acids from a common precursor.

The table below outlines several key hydroxydecanoic acid analogs and their metabolic relationship to 2S-hydroxy-decanoic acid or its precursors.

| Compound Name | Chemical Formula | Metabolic Relationship | Reference |

| Decanoic acid | C₁₀H₂₀O₂ | Precursor to various hydroxydecanoic acids | nih.gov |

| 10-hydroxydecanoic acid | C₁₀H₂₀O₃ | Intermediate in the ω-oxidation of decanoic acid | nih.govresearchgate.net |

| trans-2-decenoic acid | C₁₀H₁₈O₂ | Synthesized from decanoic acid; precursor to 10-HDA | researchgate.netpreprints.org |

| 10-hydroxy-2-decenoic acid (10-HDA) | C₁₀H₁₈O₃ | A key fatty acid in royal jelly, metabolically linked to other decanoic acid derivatives | researchgate.netnih.gov |

| Sebacic acid (Decanedioic acid) | C₁₀H₁₈O₄ | End product of ω-oxidation of decanoic and 10-hydroxydecanoic acid | nih.govresearchgate.net |

Molecular Mechanisms and Cellular Functions of 2s Hydroxy Decanoic Acid

Interactions with Cellular Components

Effects on Bacterial Cell Membrane Integrity and Function

2S-hydroxy-decanoic acid, a medium-chain fatty acid, has demonstrated notable antimicrobial properties by disrupting the integrity and function of bacterial cell membranes. lookchem.complos.org Its unique structure allows it to interfere with the cell membranes of various microorganisms, leading to their inactivation. lookchem.com This disruption can manifest as a loss of barrier function, allowing the compound to access and interact with internal cellular targets. plos.org

The mechanism of action involves the penetration of the bacterial cell envelope, which can cause depolarization, increased permeability, and eventual rupture of the membrane. plos.orgfigshare.com This leads to the leakage of essential cellular contents and ultimately, cell death. plos.orgfigshare.com Studies on similar hydroxy fatty acids have shown that they can compromise the outer membrane of Gram-negative bacteria, a significant feature as this membrane often confers resistance to hydrophobic antimicrobial compounds. plos.orgresearchgate.netnih.gov For instance, 10-hydroxy-2-decenoic acid (10-HDA), a structurally related compound, has been shown to damage the permeability and integrity of bacterial cell membranes, leading to the outflow of important large molecules. researchgate.net

The effectiveness of these hydroxy fatty acids against both Gram-positive and Gram-negative bacteria highlights their potential as broad-spectrum antibacterial agents. plos.orgnih.gov The ability to disrupt the outer membrane of Gram-negative bacteria is particularly noteworthy. plos.org

Modulation of Cellular Signaling Pathways

2S-hydroxy-decanoic acid and related hydroxy fatty acids can influence cellular signaling pathways, including those involved in bacterial communication and host-pathogen interactions. Some hydroxy fatty acids are involved in the production of quorum sensing inhibitors. chemicalbook.comusbio.net Quorum sensing is a system of stimulus and response correlated to population density, used by bacteria to coordinate gene expression.

For example, in Pseudomonas aeruginosa, the biosynthesis of 2'-hydroxy-2-nonyl-4(1H)-quinolone (2'-OH-NQ), a metabolite derived from β-hydroxydecanoic acid, has been shown to potently induce the cytokine IL-8 in human cell lines at nanomolar concentrations, suggesting a role in modulating the host immune response. nih.gov This indicates that hydroxylated fatty acids can act as signaling molecules that trigger specific cellular responses in host cells. nih.gov

Furthermore, some studies suggest that related compounds like 10-hydroxy-2-decenoic acid (10-HDA) may influence signaling pathways such as the PI3K-AKT pathway, which is involved in cell proliferation. nih.gov While not directly about 2S-hydroxy-decanoic acid, this highlights the potential for hydroxy fatty acids to interact with and modulate key cellular signaling cascades.

Contribution to Membrane Structure and Lipid Homeostasis

Hydroxy fatty acids, including 2S-hydroxy-decanoic acid, are integral components of cellular lipids and play a role in maintaining membrane structure and lipid homeostasis. ontosight.ai They can be incorporated into various lipid species, thereby influencing the physical and chemical properties of cellular membranes. tdx.cat

The presence of a hydroxyl group in the fatty acid chain can alter the packing of lipid molecules within the membrane, which in turn can affect membrane fluidity. researchgate.netmdpi.com For instance, 10-hydroxy-2-decenoic acid has been shown to increase the fluidity of erythrocyte membranes. researchgate.netmdpi.com This modulation of membrane biophysical properties can have significant downstream effects on the function of membrane-associated proteins and signaling complexes. tdx.cat

Roles within Fatty Acid Metabolic Networks

2S-hydroxy-decanoic acid is involved in fatty acid metabolic networks, both as a product of biosynthesis and as a substrate for further modification. In some bacteria, such as Pseudomonas ovalis, 2-hydroxy-dodecanoic acid is a significant component of the lipopolysaccharide fraction. nih.gov Its biosynthesis has been shown to involve the direct hydroxylation of a fatty acid, with molecular oxygen being the source of the hydroxyl group's oxygen atom. nih.gov

These hydroxy fatty acids can also be precursors for the synthesis of other bioactive molecules. For example, in Pseudomonas aeruginosa, β-hydroxydecanoic acid is a substrate for the biosynthesis of hydroxylated 2-alkylquinolones, which are involved in host immune modulation. nih.gov This highlights the role of hydroxy fatty acids as key intermediates in the production of specialized metabolites.

Furthermore, the degradation of these compounds is also an important aspect of their metabolic role. Studies on the hydrolytic degradation of polymers synthesized from 2-hydroxydecanoic acid indicate that the structure of the fatty acid influences its degradation rate. nih.govresearchgate.netnih.gov In metabolic pathways, these fatty acids can be catabolized through processes like β-oxidation, contributing to cellular energy production. qu.edu.qa The interplay between the synthesis, incorporation into complex lipids, and degradation of 2S-hydroxy-decanoic acid underscores its multifaceted role within cellular fatty acid metabolic networks.

Advanced Analytical and Methodological Approaches in 2s Hydroxy Decanoic Acid Research

Chromatographic and Spectrometric Characterization in Biological Systems

Chromatographic and spectrometric methods are indispensable for the analysis of 2S-hydroxy-decanoic acid in biological samples. These techniques allow for the separation, identification, and quantification of the compound, even at trace levels.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and frequently used technique for the analysis of fatty acids, including 2S-hydroxy-decanoic acid, in biological samples. nih.govjfda-online.com Due to the low volatility of fatty acids, a derivatization step is typically required before GC-MS analysis. shimadzu.com The most common method is methylation to form fatty acid methyl esters (FAMEs), which are more volatile and provide better chromatographic separation. nih.govshimadzu.comrestek.com This derivatization is often achieved through transesterification with reagents like methanolic sodium hydroxide (B78521) or acetyl-chloride and methanol. nih.govrestek.com

For the analysis of hydroxy fatty acids, such as 2-hydroxydecanoic acid, derivatization of the hydroxyl group is also common to improve chromatographic properties and mass spectral fragmentation. One approach involves derivatizing the hydroxyl group with reagents like (R)-(-)-alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride (MTPA-Cl) to form diastereomeric esters, which can then be separated and analyzed by GC-MS. researchgate.net

The choice of the GC column is critical for achieving good separation of FAMEs, especially for resolving isomers. nih.govuib.no Highly polar cyano-columns or Carbowax-type (polyethylene glycol) stationary phases are often employed for this purpose. nih.govrestek.com In terms of detection, mass spectrometry offers high sensitivity and structural confirmation. nih.gov Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity, which is particularly important when dealing with low-abundance fatty acids in biological samples. nih.govnih.gov While electron ionization (EI) is common, it can lead to extensive fragmentation of FAMEs. shimadzu.com Positive chemical ionization (PCI) can be a softer ionization technique, often resulting in more prominent protonated molecules, which aids in molecular weight determination. shimadzu.com

Table 1: GC-MS Parameters for Fatty Acid Analysis

| Parameter | Description | Common Settings |

|---|---|---|

| Derivatization | Conversion to volatile esters (FAMEs) | Methanolic NaOH, Acetyl-chloride/Methanol |

| GC Column | Stationary phase for separation | Highly polar cyano-columns, Carbowax-type phases |

| Ionization Mode | Method for ion generation | Electron Ionization (EI), Positive Chemical Ionization (PCI) |

| Detection Mode | Mass analysis technique | Full Scan, Selected Ion Monitoring (SIM) |

High-Performance Liquid Chromatography (HPLC) for Compound Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) is another vital technique for the analysis of 2S-hydroxy-decanoic acid, offering advantages in the analysis of less volatile and thermally labile compounds. nih.govoup.com For the quantification and characterization of 2-hydroxydecanoic acid, reversed-phase HPLC is a common approach.

A significant application of HPLC in this field is the separation of enantiomers (stereoisomers). nih.govoup.comaocs.org This is achieved using chiral stationary phases (CSPs). nih.govoup.com Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD, Chiralcel OD), are widely used for the resolution of hydroxy fatty acid enantiomers. nih.govscispace.com The separation is often optimized by using a suitable mobile phase, which can be a mixture of solvents like n-hexane, 1,2-dichloroethane, and ethanol. oup.com

Detection in HPLC can be accomplished using UV detectors, especially if the analyte has a suitable chromophore. nih.govoup.com For compounds lacking a strong chromophore, derivatization to introduce a UV-active group can be employed. oup.com More commonly, HPLC is coupled with mass spectrometry (LC-MS) for sensitive and selective detection. researchgate.netacs.org Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) mode provides high specificity and allows for accurate quantification even in complex matrices like plasma. researchgate.net

Stereochemical Analysis and Enantiomeric Resolution Techniques

Determining the stereochemistry of 2-hydroxy-decanoic acid is crucial as different enantiomers can exhibit distinct biological activities. researchgate.netacs.org Several techniques are employed for this purpose.

Chiral chromatography is the most direct and widely used method for enantiomeric resolution. nih.govoup.comaocs.org As mentioned in the HPLC section, chiral stationary phases are highly effective in separating the R and S enantiomers of hydroxy fatty acids. nih.govoup.com Both normal-phase and reversed-phase chiral HPLC methods have been developed. nih.gov

Another approach involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column by either GC or HPLC. researchgate.netdoi.org For example, derivatization with (R)-(-)-alpha-methoxy-alpha-trifluoromethylphenylacetyl chloride (Mosher's reagent) produces diastereomeric esters that can be resolved. researchgate.net Similarly, O-(-)-menthoxycarbonylated derivatives have been used for the enantiomeric separation of 2-hydroxy acids by gas chromatography. doi.org

More recently, methods using chiral derivatizing agents like phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME) coupled with LC-MS have been developed for the stereochemical analysis of α- and β-hydroxy fatty acids. acs.orgacs.org This approach offers a time-efficient and cost-effective alternative to traditional methods. acs.org

Chemical Synthesis of Stereospecific Isomers for Research Purposes

The availability of stereochemically pure isomers of 2-hydroxy-decanoic acid is essential for research to elucidate their specific biological functions. acs.orgacs.org Several strategies for the asymmetric synthesis of these compounds have been developed.

One common approach involves the enantioselective reduction of a corresponding α-keto acid. However, achieving high enantioselectivity can be challenging. A notable synthesis of (2S,3R)-3-amino-2-hydroxydecanoic acid started from D-glucose, utilizing its inherent chirality to establish the desired stereocenters through a series of functional group manipulations. d-nb.infonih.gov

Another strategy is the asymmetric α-hydroxylation of decanoic acid derivatives. While not explicitly detailed for 2S-hydroxy-decanoic acid in the provided context, asymmetric synthesis of related compounds often employs chiral auxiliaries or catalysts to direct the stereochemical outcome of the hydroxylation step. For instance, the synthesis of (S)-2-hexylthiodecanoic acid has been described starting from racemic 2-hydroxydecanoic acid, implying the existence of methods to resolve or selectively synthesize the desired enantiomer. lookchem.com

In Vitro Enzymatic and Whole-Cell Catalysis Methodologies

Biocatalysis, using either isolated enzymes or whole microbial cells, offers a green and highly selective alternative to chemical synthesis for the production of 2S-hydroxy-decanoic acid.

Enzymatic and whole-cell systems can be engineered for the specific production of desired stereoisomers. For example, glycolate (B3277807) oxidase, an (S)-2-hydroxyacid oxidase, has been shown to selectively oxidize the (S)-enantiomer of various 2-hydroxy carboxylic acids, including 2-hydroxydecanoic acid, leaving the (R)-isomer intact. nih.gov This enzymatic resolution provides a method to obtain the (R)-enantiomer.

Whole-cell catalysis leverages the metabolic pathways of microorganisms. Engineered Escherichia coli strains have been developed for the production of ω-hydroxy fatty acids from their corresponding fatty acids. frontiersin.org For instance, by expressing the AlkBGT hydroxylation system from Pseudomonas putida GPo1 in E. coli, researchers have successfully produced ω-hydroxydecanoic acid. frontiersin.org Similar strategies could potentially be adapted for the production of 2S-hydroxy-decanoic acid. In some cases, a two-step whole-cell catalysis process is employed, where the substrate is first converted to an intermediate by one engineered strain, and then the intermediate is converted to the final product by a second strain. acs.orgresearchgate.net

Permeabilization Techniques for Enhanced Biocatalytic Activity

Various chemical agents, including organic solvents and detergents, are used for permeabilization. researchgate.netbiotechnologia-journal.org Common permeabilizing agents include Triton X-100, Tween 80, cetyltrimethylammonium bromide (CTAB), and dimethyl sulfoxide (B87167) (DMSO). researchgate.net The choice of agent and its concentration must be carefully optimized to maximize permeability without causing significant cell damage or enzyme inactivation. researchgate.netbiotechnologia-journal.org For example, in the biosynthesis of trans-2-decenoic acid, the use of Triton X-100 and Tween-80 significantly increased the conversion rate. nih.gov The effectiveness of these agents can be influenced by the specific microbial strain and the target reaction. researchgate.net

Genetic Engineering Strategies: Enzyme Overexpression and Gene Knockouts

Genetic engineering strategies are fundamental to optimizing the microbial production of 2S-hydroxy-decanoic acid and related hydroxy fatty acids. These approaches primarily involve the overexpression of key enzymes to enhance biosynthetic pathways and the knockout of genes to block competing or degradative metabolic routes. By manipulating the genetic makeup of host organisms like Escherichia coli and Pseudomonas putida, researchers can channel metabolic flux towards the desired product, thereby increasing titers and yields.

Enzyme overexpression is a critical strategy for boosting the synthesis of hydroxy fatty acids. This involves introducing and expressing genes that code for enzymes with high catalytic efficiency for specific steps in the production pathway. For instance, the medium-chain alkane hydroxylation system, AlkBGT, from Pseudomonas putida GPo1 has been successfully overexpressed in E. coli to facilitate the biosynthesis of ω-hydroxydecanoic acid from decanoic acid. frontiersin.org To overcome the challenge of transporting hydrophobic substrates like decanoic acid into the cell, co-expression of transporter proteins is employed. Overexpression of the native fatty acid transporter protein, FadL, in engineered E. coli has been shown to enhance the consumption rate of decanoic acid and significantly increase the yield of ω-hydroxydecanoic acid. frontiersin.orgnih.gov In other systems targeting the production of 10-hydroxy-2-decenoic acid, a two-step whole-cell catalytic process was improved by overexpressing a cytochrome P450 enzyme (CYP153A33/M228L-CPRBM3) along with a glucose dehydrogenase (GDH) to regenerate the necessary NAD(P)H cofactor. nih.govacs.org Similarly, the (R)-3-hydroxydecanoyl-acyl carrier protein-coenzyme A transacylase (PhaG) is another key enzyme; its overexpression, particularly in conjunction with thioesterase II (tesB), has been shown to significantly increase the production of 3-hydroxydecanoic acid in E. coli. asm.org

Complementary to overexpression, gene knockouts are essential for preventing the metabolic drain of precursors and the degradation of the final product. The β-oxidation pathway, which catabolizes fatty acids, is a primary target for gene deletion. In E. coli, genes such as fadD (acyl-CoA synthetase), fadE (acyl-CoA dehydrogenase), fadB (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase), fadJ (enoyl-CoA hydratase/3-hydroxyacyl-CoA dehydrogenase/3-hydroxyacyl-CoA epimerase), and the transcriptional regulator fadR are commonly knocked out. nih.govresearchgate.net Deleting fadE and fadD has been demonstrated to effectively block the β-oxidation of decanoic acid, leading to a substantial increase in the yield of ω-hydroxydecanoic acid. frontiersin.orgnih.gov Specifically, a double deletion of fadE and fadD in an E. coli strain resulted in a 70.7% higher yield of ω-hydroxydecanoic acid compared to the wild-type β-oxidation pathway. nih.gov For the production of 10-hydroxy-2-decenoic acid, a starting E. coli strain was engineered with deletions of three β-oxidation genes: fadB, fadJ, and fadR. nih.govacs.orgresearchgate.net In Pseudomonas putida, a chassis strain for producing medium-chain-length polyhydroxyalkanoates (mcl-PHA), knocking out the PHA depolymerase gene phaZ and genes involved in β-oxidation (fadBA1 and fadBA2) was a successful strategy to increase product accumulation. nih.govosti.gov

The combination of these strategies has led to significant improvements in the biotechnological production of hydroxydecanoic acids. The following table summarizes key research findings where enzyme overexpression and gene knockouts were applied.

Research Findings on Genetic Engineering for Hydroxydecanoic Acid Production

| Host Organism | Genetic Modification | Substrate | Product | Key Result |

|---|---|---|---|---|

| Escherichia coli W3110 (NH03) | ΔfadE, ΔfadD, Overexpression of alkBGT and fadL | Decanoic acid | ω-Hydroxydecanoic acid | 308.98 mg/L titer; 0.86 mol/mol yield. frontiersin.org |

| Escherichia coli BL21(DE3) | ΔfadB, ΔfadJ, ΔfadR, Overexpression of CYP153A33/M228L-CPRBM3 and GDH | Decanoic acid | 10-Hydroxy-2-decenoic acid | 486.5 mg/L titer. nih.govacs.org |

| Escherichia coli JM105 | Overexpression of phaG and tesB | Fructose | 3-Hydroxydecanoic acid | ~30% of cell dry weight. asm.org |

| Pseudomonas putida KT2440 | ΔphaZ, ΔfadBA1, ΔfadBA2, Overexpression of phaG, alkK, phaC1, phaC2 | p-Coumaric acid | Medium-chain-length Polyhydroxyalkanoates (mcl-PHA) | 53% increase in titre compared to wild type. nih.govosti.govresearchgate.net |

| Escherichia coli | ΔfadB, ΔfadJ, ΔfadR, Overexpression of fadD, fadE, ydiI and CYP153A33(M228L)-CPRBM3 | Decanoic acid | 10-Hydroxy-2-decenoic acid | 217 mg/L titer from 500 mg/L substrate. researchgate.net |

Future Directions and Emerging Research Avenues for 2s Hydroxy Decanoic Acid

Identification of Novel Biosynthetic Enzymes and Genetic Pathways

The microbial synthesis of 2-hydroxydecanoic acids is an emerging field with significant potential. Researchers are actively exploring novel enzymes and engineering genetic pathways to improve production efficiency and yield. Key enzymes involved in this process include cytochrome P450 (CYP) monooxygenases, acyl-coenzyme A synthetases, acyl-coenzyme A dehydrogenases, and acyl-coenzyme A thioesterases, often utilizing host organisms like Escherichia coli. qu.edu.qaresearchgate.net

One approach involves a two-step whole-cell catalysis. In the first step, decanoic acid is converted to an intermediate, trans-2-decenoic acid, through a modified β-oxidation pathway in engineered E. coli. nih.gov Subsequently, a P450 enzyme, such as a rationally designed CYP153A33/M228L-CPRBM3, catalyzes the terminal hydroxylation of trans-2-decenoic acid to produce 10-hydroxy-2-decenoic acid (10-HDA). nih.gov To enhance this process, strategies like overexpressing transporter proteins and using cell permeation techniques have been employed to increase the conversion rate of the intermediate. nih.gov Furthermore, cofactor regeneration systems, for instance, by co-expressing glucose dehydrogenase (GDH) to regenerate NAD(P)H, have been shown to improve the catalytic efficiency of the P450 enzyme. nih.gov

Another strategy focuses on constructing fusion proteins to enhance enzyme activity and stability. For example, a chimeric protein fusing the monooxygenase CYP153A from Marinobacter aquaeloei with the reductase domain of P450 BM3 from Bacillus megaterium has been shown to be effective. nih.gov This fusion ensures efficient electron transfer and can lead to higher product yields. nih.gov

The table below summarizes some of the key enzymes and engineered strains used in the biosynthesis of hydroxy fatty acids.

| Enzyme/System | Organism/Strain | Substrate | Product | Key Features |

| CYP153A33/M228L-CPRBM3 & GDH | Escherichia coli BL21(DE3) (ΔfadBJR) | Decanoic acid | 10-hydroxy-2-decenoic acid | Two-step whole-cell catalysis with NAD(P)H regeneration. nih.gov |

| CYP153AM. aq.-CPRBM3 fusion | Escherichia coli | Dodecanoic acid | ω-hydroxy dodecanoic acid | Fusion protein for improved electron coupling. nih.gov |

| AlkBGT, 'TesA, CYP102A1 | Escherichia coli | Glucose | C9-C12 ω-hydroxy fatty acids | De novo biosynthesis from glucose. rsc.org |

| HR-PKS, MPDH, MtDH, ArDH, Est1 | Aureobasidium melanogenum | Not specified | 3,5-dihydroxydecanoic acid | Core biosynthesis of liamocins, which contain 3,5-dihydroxydecanoic acid. portlandpress.com |

Future research will likely focus on discovering and characterizing novel P450s and other enzymes with higher specificity and activity towards decanoic acid and its derivatives. Additionally, optimizing the genetic background of production strains and fermentation conditions will be crucial for achieving economically viable production of 2S-hydroxy-decanoic acid.

Elucidation of Stereoisomer-Specific Biological Functions and Mechanisms

While research on the specific biological functions of the 2S-hydroxy-decanoic acid stereoisomer is still developing, studies on related hydroxy fatty acids provide a framework for future investigation. The biological activity of hydroxy fatty acids can be highly dependent on the position of the hydroxyl group and the stereochemistry. For instance, 2-hydroxy fatty acids are known to be present in various tissues, particularly the brain, and are involved in sphingolipid metabolism. nih.govgerli.com

The enantiomers of 2-hydroxy fatty acids can have different functions; for example, the (R)-enantiomer is enriched in hexosylceramide, while the (S)-enantiomer is preferentially incorporated into ceramide. gerli.com This suggests that the stereochemistry of 2-hydroxy-decanoic acid could significantly influence its biological role.

One potential mechanism of action for hydroxy fatty acids is through the activation of specific G protein-coupled receptors (GPCRs). GPR84, for example, is a receptor for medium-chain fatty acids (MCFAs), and studies have shown that 2- and 3-hydroxy MCFAs can act as potential ligands. nih.gov The activation of GPR84 can lead to pro-inflammatory responses, including chemotaxis and cytokine production in myeloid cells. nih.gov

Another avenue of investigation is the interaction of hydroxy fatty acids with other cellular signaling pathways. For example, decanoic acid itself has been shown to directly inhibit AMPA receptors, a type of ionotropic glutamate (B1630785) receptor, which contributes to its anti-seizure effects. unil.ch It is plausible that 2S-hydroxy-decanoic acid could have similar or distinct effects on neuronal signaling.

The table below outlines some of the known biological activities of related hydroxy fatty acids, which may provide insights into the potential functions of 2S-hydroxy-decanoic acid.

| Compound | Biological Activity | Potential Mechanism |

| 2-hydroxy and 3-hydroxy MCFAs | Pro-inflammatory | Activation of GPR84. nih.gov |

| Decanoic acid | Anti-seizure | Direct non-competitive antagonism of AMPA receptors. unil.ch |

| 2-hydroxyoleic acid | Anti-cancer | Downregulation of dihydrofolate reductase. gerli.com |

| 10-hydroxy-2-decenoic acid (10-HDA) | Anti-inflammatory, Antioxidant | Modulation of estrogen receptors, enhancement of antioxidant enzyme expression. qu.edu.qa |

Future research should focus on synthesizing pure stereoisomers of 2-hydroxy-decanoic acid to enable detailed studies of their specific biological activities. Investigating their interactions with receptors like GPR84 and their effects on various signaling pathways will be crucial to understanding their physiological and pathological roles.

Development of Integrated Omics Approaches for Comprehensive Lipidomic Analysis

The comprehensive analysis of lipids, including 2S-hydroxy-decanoic acid, within a biological system requires sophisticated analytical techniques. Integrated omics, which combines data from genomics, transcriptomics, proteomics, and metabolomics, is a powerful approach for this purpose. ahajournals.org

Lipidomic analysis, a subset of metabolomics, focuses on the global study of lipids in a system. Advanced analytical platforms, such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), are essential for the separation and identification of a wide range of lipid species, including hydroxy fatty acids. nih.govacs.org These methods allow for both targeted and untargeted analysis, enabling the discovery of novel lipid metabolites. nih.gov

For the specific identification of hydroxy fatty acid isomers, which can be challenging due to their structural similarity, strategies integrating chromatographic retention behavior and mass spectrometry fragmentation patterns are being developed. acs.org By establishing "carbon number rules" for retention indices on reversed-phase chromatography and analyzing the intensity ratios of characteristic fragment ions, researchers can more confidently annotate different hydroxy fatty acid isomers. acs.org

An example of an integrated omics study is the investigation of the effects of oleic acid on the biosynthesis of 10-HDA in honeybees. This study utilized both RNA-seq (transcriptomics) and lipidomics to reveal changes in gene expression and lipid profiles in the mandibular glands of bees, providing a comprehensive view of the molecular mechanisms involved. mdpi.com

The table below highlights key aspects of integrated omics and lipidomics for the analysis of hydroxy fatty acids.

| Omics Approach | Key Technologies | Application | Insights Gained |

| Transcriptomics | RNA-sequencing | Identifying differentially expressed genes involved in lipid metabolism. mdpi.com | Understanding the genetic regulation of hydroxy fatty acid biosynthesis. mdpi.com |

| Proteomics | Mass spectrometry-based proteomics | Quantifying changes in protein expression related to lipid pathways. ahajournals.org | Identifying enzymes and other proteins directly involved in the synthesis and modification of lipids. ahajournals.org |

| Metabolomics/Lipidomics | LC-HRMS, GC-MS | Profiling and quantifying a wide range of lipids, including hydroxy fatty acids. nih.govmdpi.com | Discovering novel lipid species and understanding metabolic fluxes. nih.gov |

| Integrated Multi-omics | Combination of the above | Linking genetic and environmental factors to changes in the lipidome. nih.govfrontiersin.org | Gaining a holistic understanding of the role of lipids in complex biological systems. nih.govfrontiersin.org |

Future research in this area will likely involve the development of more sensitive and high-throughput analytical methods, as well as advanced bioinformatics tools for data integration and interpretation. These approaches will be critical for elucidating the complex roles of 2S-hydroxy-decanoic acid and other lipids in health and disease.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity and purity of 2S-hydroxy-decanoic acid?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry, mass spectrometry (MS) for molecular weight validation, and infrared (IR) spectroscopy to identify functional groups. Chiral HPLC or polarimetry can assess enantiomeric purity. Cross-reference data with standardized databases like NIST Chemistry WebBook for thermodynamic and spectral validation .

- Example Workflow :

- Dissolve the compound in deuterated solvent for NMR analysis.

- Compare MS fragmentation patterns with literature values.

- Validate chiral purity via chiral HPLC using a cellulose-based column.

Q. What safety protocols are critical when handling 2S-hydroxy-decanoic acid in laboratory settings?

- Methodological Answer : Adhere to OSHA HCS guidelines: use fume hoods to minimize inhalation risks, wear nitrile gloves and safety goggles to prevent skin/eye contact, and store the compound in a cool, dry environment away from oxidizers. Refer to SDS documentation for spill management (e.g., absorb with inert material, avoid water to prevent dispersion) .

Q. How can researchers synthesize 2S-hydroxy-decanoic acid with high stereochemical fidelity?

- Methodological Answer : Employ asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to enforce the S-configuration. Monitor reaction progress via thin-layer chromatography (TLC) and optimize parameters like temperature (e.g., 25–40°C) and solvent polarity (e.g., dichloromethane or THF). Purify via recrystallization or column chromatography .

Advanced Research Questions

Q. How do researchers address contradictions in spectroscopic data when identifying 2S-hydroxy-decanoic acid in complex biological matrices?

- Methodological Answer : Use orthogonal techniques:

- LC-MS/MS for selective ion monitoring in biological fluids.

- 2D-NMR (e.g., COSY, NOESY) to resolve overlapping signals in crowded spectra.

- Isotopic labeling to trace degradation or interference pathways. Validate findings against synthetic standards and published spectral libraries .

Q. What experimental conditions induce racemization of 2S-hydroxy-decanoic acid, and how can this be mitigated?

- Methodological Answer : Racemization occurs at elevated temperatures (>60°C) or under extreme pH (e.g., <2 or >10). Stabilize the compound by:

- Buffering solutions near neutral pH (6–8).

- Using inert atmospheres (N₂ or Ar) during heating.

- Confirming enantiopurity periodically via chiral analytical methods .

Q. What methodologies are used to study the thermal degradation kinetics of 2S-hydroxy-decanoic acid?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) to determine decomposition onset temperatures. Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile degradation products (e.g., decanoic acid derivatives). Model kinetics using Arrhenius equations under controlled oxygen/nitrogen atmospheres .

Q. How can in vitro models be optimized to evaluate the stereospecific bioactivity of 2S-hydroxy-decanoic acid?

- Methodological Answer :

- Use enantiomerically pure controls (e.g., 2R-hydroxy-decanoic acid) to isolate stereospecific effects.

- Employ cell cultures (e.g., human hepatocytes) with metabolic inhibitors to prevent in situ racemization.

- Quantify activity via dose-response assays (IC₅₀/EC₅₀) and validate with statistical models (e.g., ANOVA with post-hoc tests) .

Data Reproducibility and Validation

Q. What strategies ensure cross-laboratory reproducibility in quantifying 2S-hydroxy-decanoic acid?

- Methodological Answer :

- Use certified reference materials (CRMs) from authoritative sources (e.g., NIST or Sigma-Aldrich).

- Standardize calibration curves across instruments (e.g., HPLC with UV detection at 210 nm).

- Publish detailed protocols for sample preparation and data acquisition in alignment with ACS style guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.